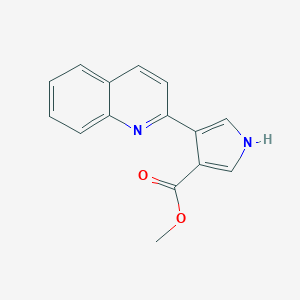

Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate

Beschreibung

Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole ring substituted with a quinolin-2-yl group at position 4 and a methyl ester at position 2. These analogs vary in substituents, electronic profiles, and biological activities, making them valuable for comparative analysis .

Eigenschaften

Molekularformel |

C15H12N2O2 |

|---|---|

Molekulargewicht |

252.27 g/mol |

IUPAC-Name |

methyl 4-quinolin-2-yl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C15H12N2O2/c1-19-15(18)12-9-16-8-11(12)14-7-6-10-4-2-3-5-13(10)17-14/h2-9,16H,1H3 |

InChI-Schlüssel |

IZEKSWWNDZXGBV-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CNC=C1C2=NC3=CC=CC=C3C=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Multi-Component Reactions (MCRs)

Multi-component reactions are favored for their efficiency in assembling complex heterocycles. A representative strategy involves:

-

Quinoline Synthesis : Formation of the quinoline nucleus via the Friedländer or Pfitzinger reaction, using 2-aminobenzaldehyde derivatives and β-keto esters.

-

Pyrrole Formation : Introducing the pyrrole ring through cyclocondensation of α,β-unsaturated carbonyl compounds with amines or ammonia.

For example, β-nitroacrylates react with 2-aminobenzaldehydes in a one-pot process using tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a base to yield quinoline-2-carboxylates. Adapting this method, substitution at the 4-position of the pyrrole could be achieved by introducing a pre-functionalized quinoline moiety during the cyclization step.

Sequential Ring Construction

An alternative route involves synthesizing the quinoline and pyrrole rings separately before coupling them. Key steps include:

-

Quinoline Preparation : Hydrolysis of pyranoquinolinediones in alkaline media generates quinolinyl-β-keto acids, which can be esterified to form carboxylate derivatives.

-

Pyrrole Functionalization : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyrroles and quinoline boronic acids enable regioselective linkage.

Detailed Synthesis Protocols

One-Pot Synthesis via BEMP-Catalyzed Cyclization

Adapted from the work of, this method employs β-nitroacrylates and 2-aminobenzaldehydes in acetonitrile with BEMP as a base:

Reagents :

-

2-Aminobenzaldehyde derivative (1 equiv)

-

Methyl β-nitroacrylate (1.2 equiv)

-

BEMP (1.5 equiv)

-

Acetonitrile (solvent)

Procedure :

-

Combine 2-aminobenzaldehyde and methyl β-nitroacrylate in acetonitrile.

-

Add BEMP and stir at 60°C for 12 hours.

-

Monitor reaction progress via TLC (ethyl acetate/hexanes, 1:3).

-

Purify by column chromatography to isolate the quinoline-2-carboxylate intermediate.

-

Subject the intermediate to Vilsmeier-Haack conditions (POCl₃, DMF) to introduce the pyrrole ring at the 4-position.

Calcium Triflate-Mediated Cyclocondensation

Drawing from, calcium triflate catalyzes the formation of pyrrole rings via conjugate addition and annulation:

Reagents :

-

Quinolin-2-yl propargyl alcohol (1 equiv)

-

Methyl propiolate (1.1 equiv)

-

Calcium triflate (0.1 equiv)

-

Isobutanol (solvent)

Procedure :

-

Heat quinolin-2-yl propargyl alcohol and methyl propiolate in isobutanol at 90°C.

-

Add calcium triflate and stir until TLC confirms consumption of starting material.

-

Cool the mixture, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 61% (based on analogous oxindolyl-pyrrole synthesis).

Optimization and Mechanistic Insights

Role of Catalysts

Solvent and Temperature Effects

-

Acetonitrile : Polar aprotic solvent optimizes BEMP activity and reaction homogeneity.

-

Isobutanol : High boiling point (107°C) enables prolonged heating without solvent loss, critical for annulation.

Analytical Characterization

Successful synthesis requires validation through:

Analyse Chemischer Reaktionen

Cycloaddition Reactions

The pyrrole core enables participation in [3+2] cycloaddition reactions. For example, TosMIC (toluenesulfonylmethyl isocyanide) derivatives react with activated alkenes or carbonyl compounds to form polysubstituted pyrroles. In one protocol, TosMIC (16 ) reacts with (Z)-3-(2-oxo-2-ethylidene)indolin-2-one derivatives under basic conditions to yield 3H-pyrrolo[2,3-c]quinolin-4(5H)-one derivatives (Scheme 24, ). While not directly reported for this compound, analogous reactivity is expected due to structural similarity.

Key Conditions :

-

Base: LiOH·H₂O

-

Solvent: Ethanol

-

Temperature: Reflux

Catalytic Cross-Coupling

The methyl ester group facilitates coupling reactions. Calcium triflate [Ca(OTf)₂] catalyzes reactions between pyrrole carboxylates and 1,3-diketones or amines (Table 1, ). For instance, ethyl 2-methyl-4-(2-oxoindolin-3-yl)-1,5-diphenyl-1H-pyrrole-3-carboxylate (7a ) is synthesized via a Ca(II)-catalyzed tandem Michael-aldol reaction (yield: 61%, ).

| Reagent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 1,3-Diketone (5a ) | Ca(OTf)₂ | Isobutanol | 61 |

Spirocyclization with Enamino Ketones

The quinoline nitrogen directs spirocyclization. Reactions with 3-(arylamino)-1H-inden-1-ones (2 ) yield spiro[indeno[1,2-b]pyrrole-3,2'-pyrrole] derivatives under reflux in toluene (Scheme 1, ). While not explicitly tested, the compound’s quinoline moiety likely stabilizes intermediates via π-π interactions.

Mechanistic Pathway :

-

Nucleophilic attack by enamino ketone on the pyrrole carbonyl.

-

Cyclization via intramolecular aldol condensation.

-

Aromatization to form spiro-fused products.

Friedel-Crafts Acylation

The electron-rich pyrrole ring undergoes Friedel-Crafts acylation. Methyl pyrrole-3-carboxylates react with acyl chlorides in the presence of AlCl₃ to introduce acyl groups at the C5 position (Scheme 3, ). For example, methyl 5-(4-methoxybenzoyl)-1H-pyrrole-3-carboxylate is synthesized in 75% yield ( ).

Conditions :

-

Catalyst: Anhydrous AlCl₃

-

Solvent: Ethanol/pyridine (1:1)

-

Temperature: Reflux

Hydrolysis and Derivatization

The methyl ester hydrolyzes to a carboxylic acid under basic conditions, enabling further derivatization. For example, ethyl 5-chloro-4-formyl-pyrrole-3-carboxylates are converted to oxazole-containing pyrroles via van Leusen’s reaction (K₂CO₃, TosMIC, methanol, 4 hours; yield: 82%, ).

Reaction Sequence :

-

Ester hydrolysis: KOH in ethanol (yield: 85–90%).

-

Oxazole formation: TosMIC, K₂CO₃, methanol.

Copper-Catalyzed Annulation

Copper(II) acetylacetonate [Cu(acac)₂] catalyzes (3+2) cycloadditions with 2H-azirines, forming annulated pyrroloquinolones (Scheme 2, ). For instance, reaction with azirine 2a yields pyrroloquinolone 3a in 98% yield under optimized conditions.

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Cu(acac)₂ | Methanol | 100°C | 98 |

Oxidative Aromatization

IBX (2-iodoxybenzoic acid)-mediated oxidative aromatization converts dihydropyrroles to fully aromatic systems. A multi-component protocol synthesizes N-arylpyrrole-3-carbaldehydes via Mannich reaction-cyclization followed by oxidation (yield: 70–85%, ).

Wissenschaftliche Forschungsanwendungen

Synthesis of Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate

The synthesis of this compound typically involves several key steps, including the formation of the pyrrole ring and subsequent modifications to introduce the quinoline moiety. Common methods include:

- Knorr Pyrrole Synthesis : A classical method for synthesizing pyrroles from 1,4-dicarbonyl compounds and primary amines.

- Vilsmeier-Haack Formylation : This reaction introduces an aldehyde group into the pyrrole structure, which can be further modified.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. A study evaluated its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing zones of inhibition that suggest potential as an antimicrobial agent.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Anticancer Properties

Recent research indicates that derivatives of this compound exhibit anticancer activity by inhibiting specific cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Inhibitors of PD-1/PD-L1 Interaction

This compound derivatives have been identified as potential small molecule inhibitors of the PD-1/PD-L1 pathway, which plays a crucial role in immune evasion by tumors. This application is particularly relevant in cancer immunotherapy.

Neurological Disorders

The compound's ability to cross the blood-brain barrier has prompted research into its use for treating neurological disorders such as Alzheimer's disease. Preliminary studies suggest it may help in modulating neuroinflammation and protecting neuronal cells from degeneration.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of this compound derivatives were synthesized and tested for their antimicrobial properties. The results indicated that specific substitutions on the quinoline ring enhanced antibacterial activity, particularly against Gram-positive bacteria.

Case Study 2: Cancer Cell Apoptosis

A detailed investigation into the mechanism of action revealed that certain derivatives led to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to cell death. This finding highlights the compound's potential as a lead structure for new anticancer drugs.

Wirkmechanismus

The mechanism of action of Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and proliferation .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituents:

Key Observations :

- In contrast, aromatic substituents (e.g., pyridin-3-yl in ) introduce π-π stacking capabilities.

- Steric Influence : The 2-benzylbenzoyl group in introduces steric hindrance, which may affect binding in biological systems.

- Positional Isomerism: Methyl 1-(quinolin-2-yl)-1H-pyrrole-3-carboxylate demonstrates how substituent position (pyrrole-1 vs. pyrrole-4) alters molecular geometry and properties.

Spectral and Crystallographic Data

NMR and MS Profiles

- Methyl (4R,5R)-5-(1H-indol-3-yl)-1-((methoxycarbonyl)amino)-2-methyl-4-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate (): ¹H NMR (CDCl₃): δ 7.60–6.90 (m, aromatic H), 4.50–4.20 (m, diastereotopic H), 3.80 (s, OCH₃). HRMS: m/z 434.1812 (calculated), 434.1809 (experimental) .

- Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate ():

Comparative Analysis

Biologische Aktivität

Methyl 4-(quinolin-2-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.

Structural Overview

The compound features a pyrrole ring substituted at the 4-position with a quinoline group and a carboxylate ester at the 3-position. This configuration is significant as it combines the properties of both pyrrole and quinoline, which are known for their diverse biological activities.

Antimicrobial Activity

Numerous studies have indicated that derivatives of pyrrole, including this compound, exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 µg/mL |

| Escherichia coli | 12 | 1.0 µg/mL |

| Candida albicans | 14 | 0.8 µg/mL |

These results indicate that this compound possesses significant antibacterial and antifungal activities, comparable to established antimicrobial agents .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. Studies suggest that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.

Case Study: Anticancer Efficacy

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| A549 | 6.8 |

The mechanism of action appears to involve the activation of caspase pathways leading to apoptosis, further validating its potential as an anticancer agent .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies employing molecular docking simulations have revealed its binding affinity to key enzymes involved in bacterial cell wall synthesis and cancer cell survival pathways.

Binding Affinity Analysis

The compound's binding affinity was assessed using molecular docking techniques against several targets:

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| DNA Topoisomerase II | -9.5 |

| MmpL3 (Mycobacterium) | -8.7 |

| β-lactamase | -7.9 |

These findings suggest that the compound could serve as a lead candidate for the development of new antimicrobial and anticancer therapies .

Q & A

Q. Key intermediates :

- Methyl 1H-pyrrole-3-carboxylate (or ethyl analogs) .

- Quinoline-2-carbonyl chloride or activated esters for coupling .

Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Basic Research Question

A multi-technique approach ensures structural validation:

NMR Spectroscopy :

- ¹H/¹³C NMR confirms substituent positions and proton environments. For example, downfield shifts (~δ 8.5–9.0 ppm) in quinoline protons distinguish aromatic regions .

- 2D NMR (COSY, HSQC) resolves coupling patterns and heteronuclear correlations .

X-ray Crystallography :

- SHELX software refines crystal structures, resolving bond lengths and angles. Twinning or high-resolution data may require SHELXL for refinement .

- ORTEP-3 generates thermal ellipsoid plots to visualize molecular packing and hydrogen bonding .

Mass Spectrometry :

- HRMS validates molecular formula, with ESI+ often used for protonated ions .

How can researchers optimize reaction yields when synthesizing this compound under varying conditions?

Advanced Research Question

Yield optimization requires systematic parameter screening:

Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency. Lower catalyst loadings (1–2 mol%) may reduce costs without compromising yield .

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions in acid-sensitive steps .

Temperature Control : Microwave-assisted synthesis at 80–100°C accelerates coupling steps, reducing reaction time from hours to minutes .

Workup Strategies : Acid-base extraction (e.g., HCl wash to remove unreacted amines) improves purity before chromatography .

Example : In analogous syntheses, adjusting the stoichiometry of quinoline-2-carbonyl chloride to 1.2 equivalents increased yields from 40% to 60% .

How should discrepancies between spectroscopic data and X-ray crystallography results be resolved?

Advanced Research Question

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing forces:

Tautomer Verification :

- VT-NMR (variable-temperature NMR) identifies tautomeric equilibria, such as 1H-pyrrole vs. NH-protonated forms .

- DFT Calculations (e.g., Gaussian) predict stable tautomers and compare with experimental data .

Crystallographic Refinement :

- Use SHELXL’s TWIN command to model twinned crystals, ensuring accurate occupancy factors .

- Validate hydrogen bonding networks against NMR-derived NOE correlations .

Case Study : A crystal structure showing planar quinoline-pyrrole alignment may conflict with NMR data indicating rotational freedom; molecular dynamics simulations reconcile these by modeling solution-phase conformers .

What computational methods are recommended for modeling the compound’s electronic properties and reactivity?

Advanced Research Question

Density Functional Theory (DFT) :

- B3LYP/6-31G(d) optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- NBO Analysis identifies hyperconjugative interactions (e.g., quinoline’s electron-withdrawing effect on the pyrrole ring) .

Molecular Docking :

- AutoDock Vina screens binding affinities to biological targets (e.g., kinase enzymes), guiding SAR studies .

Application : DFT studies on methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate revealed enhanced electrophilicity at the carbonyl group, informing derivative design .

How can derivatives of this compound be designed to enhance biological activity while maintaining stability?

Advanced Research Question

Rational design strategies include:

Bioisosteric Replacement :

- Replace the quinoline ring with isoquinoline or pyridopyrimidine to modulate solubility and target affinity .

- Introduce electron-withdrawing groups (e.g., CF₃) at the pyrrole 5-position to enhance metabolic stability .

Prodrug Approaches :

- Ethyl ester analogs (e.g., Ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) improve cell permeability, with enzymatic hydrolysis releasing the active carboxylate .

Stability Testing :

- HPLC-MS monitors degradation under physiological pH (e.g., phosphate buffer, 37°C) to identify labile sites .

Example : Fluorination at the pyrrole ring (e.g., 4-fluoro derivatives) increased in vitro half-life by 2-fold in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.